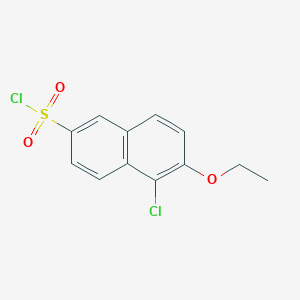

5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride

Description

Significance of Naphthalene (B1677914) Sulfonyl Chlorides as Versatile Synthetic Intermediates

Naphthalene sulfonyl chlorides are a class of highly valuable reagents in organic synthesis, primarily serving as precursors for the introduction of the naphthalenesulfonyl group into various molecules. Their utility stems from the reactivity of the sulfonyl chloride functional group, which readily undergoes reactions with a wide range of nucleophiles.

These intermediates are instrumental in several key areas:

Pharmaceutical Industry : They are used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the formation of sulfonamides and sulfonate esters, which are structural motifs in numerous therapeutic agents. anshulchemicals.com

Dye and Pigment Industry : Naphthalene sulfonyl chlorides act as crucial raw materials in the manufacturing of high-performance pigments and various types of dyes. anshulchemicals.comquora.com

Agrochemicals : Their strong sulfonylating capability is harnessed in the synthesis of various herbicides, fungicides, and pesticides. anshulchemicals.com

Chemical Research : In a laboratory setting, they are indispensable reagents for introducing sulfonyl groups into organic compounds, facilitating the synthesis of complex molecular architectures. anshulchemicals.com

The reactions involving naphthalene sulfonyl chlorides are diverse, including sulfonylation, arylation, and annulations, making them powerful tools for synthetic chemists. magtech.com.cn

Structural Features and Electronic Influences of Substituents on Reactivity

The chemical behavior of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is dictated by the interplay of its three distinct substituents on the naphthalene core. Each group imparts specific electronic effects that modulate the reactivity of both the aromatic ring and the sulfonyl chloride moiety itself.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Cl₂O₃S |

| Classification | Naphthalene Derivative, Sulfonyl Chloride |

| Key Functional Groups | Chloro (-Cl), Ethoxy (-OCH₂CH₃), Sulfonyl Chloride (-SO₂Cl) |

The chloro group is a halogen substituent that exerts a dual electronic influence on the naphthalene ring.

Inductive Effect (-I) : Due to its high electronegativity, the chlorine atom withdraws electron density from the naphthalene ring through the sigma bond network. This inductive effect is strong and deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene.

Resonance Effect (+M) : The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions relative to the substituent.

In contrast to the chloro group, the ethoxy group (-OCH₂CH₃) is a potent activating group.

Resonance Effect (+M) : The oxygen atom of the ethoxy group has lone electron pairs that strongly delocalize into the naphthalene π-system. This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions.

Inductive Effect (-I) : The electronegativity of the oxygen atom also leads to a minor electron-withdrawing inductive effect.

The resonance effect of the ethoxy group overwhelmingly surpasses its inductive effect, making the naphthalene ring more electron-rich and thus more nucleophilic. researchgate.net This enhanced nucleophilicity activates the ring towards electrophilic aromatic substitution, facilitating reactions under milder conditions.

The sulfonyl chloride (-SO₂Cl) group is a highly reactive functional group that serves as the primary site for nucleophilic attack. nbinno.com

Electrophilic Sulfur Center : The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom highly electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and thiols. nbinno.com

Good Leaving Group : The chloride ion is an excellent leaving group, which facilitates the nucleophilic substitution reaction.

Ring Deactivation : As a substituent on the naphthalene ring, the -SO₂Cl group is powerfully electron-withdrawing. This deactivates the aromatic system towards further electrophilic substitution.

The primary role of this group is to act as a reactive handle for constructing larger molecules, most commonly through the formation of sulfonamides (with amines) and sulfonate esters (with alcohols). nbinno.com

| Substituent | Primary Electronic Effect | Impact on Naphthalene Ring |

| Chloro (-Cl) | -I > +M | Deactivating, Ortho-para directing |

| Ethoxy (-OCH₂CH₃) | +M > -I | Activating, Ortho-para directing |

| Sulfonyl Chloride (-SO₂Cl) | Strong -I, -M | Strongly Deactivating, Meta directing |

Overview of the Naphthalene Scaffold in Chemical Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. researchgate.netijpsjournal.com Its rigid, planar structure and extended π-electron system provide a unique platform for the design of novel compounds with diverse biological activities and material properties.

In medicinal chemistry, the naphthalene nucleus is present in a wide array of FDA-approved drugs, demonstrating its value as a "privileged scaffold." nih.govekb.eg Its derivatives have shown a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netijpsjournal.comekb.eg The ability to modify the naphthalene core at various positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

| Drug Name | Therapeutic Class |

| Naproxen | Anti-inflammatory |

| Terbinafine | Antifungal |

| Nafcillin | Antibiotic |

| Bedaquiline | Antitubercular |

| Duloxetine | Antidepressant |

| Propranolol | Beta-blocker |

| (This table lists examples of drugs containing the naphthalene scaffold.) nih.govekb.egresearchgate.net |

The versatility and proven track record of the naphthalene scaffold ensure its continued importance as a fundamental building block in the development of new therapeutics and functional materials. nih.govekb.eg

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O3S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLJRNMZLRTFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Chloro 6 Ethoxynaphthalene 2 Sulfonyl Chloride

Advanced Chlorosulfonation Approaches to Naphthalene (B1677914) Sulfonyl Chlorides

The introduction of a sulfonyl chloride group onto a naphthalene ring is a key transformation. Advanced chlorosulfonation methods offer direct and indirect pathways to achieve this.

Direct Chlorosulfonation Techniques Utilizing Chlorosulfonic Acid

Direct chlorosulfonation is a prevalent method for the synthesis of aryl sulfonyl chlorides. This one-pot reaction involves the treatment of an aromatic compound with an excess of chlorosulfonic acid. researchgate.net The reaction proceeds through an initial sulfonation followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride. researchgate.net For the synthesis of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride, the starting material would be 1-chloro-2-ethoxynaphthalene (B13790367).

The regioselectivity of the sulfonation is governed by the directing effects of the existing substituents. The ethoxy group at the 6-position is an ortho-, para-directing activator, while the chloro group at the 5-position is an ortho-, para-directing deactivator. The interplay of these electronic effects would likely direct the incoming chlorosulfonyl group to the 2-position.

General Reaction Conditions for Chlorosulfonation of Aromatic Ethers:

| Parameter | Condition | Reference |

| Reagent | Chlorosulfonic Acid (excess) | researchgate.net |

| Solvent | Often neat, or inert solvents like chloroform (B151607) or dichloromethane | globalspec.com |

| Temperature | 0 °C to room temperature, with careful control of exotherm | rsc.org |

| Reaction Time | Typically several hours | rsc.org |

Multi-Step Conversions from Naphthalenesulfonic Acids via Halogenating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

An alternative to direct chlorosulfonation is a two-step process. This involves the initial sulfonation of the naphthalene precursor to form 5-chloro-6-ethoxynaphthalene-2-sulfonic acid, followed by conversion of the sulfonic acid to the sulfonyl chloride using a halogenating agent. This approach can offer better control over regioselectivity and may be advantageous if the sulfonic acid is a readily available intermediate.

Commonly used halogenating agents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.commasterorganicchemistry.com The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. masterorganicchemistry.com

Comparison of Halogenating Agents for Sulfonic Acid Conversion:

| Halogenating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent with a catalytic amount of DMF. google.com | Gaseous byproducts (SO₂, HCl) simplify workup. | Can be harsh for sensitive substrates. |

| Phosphorus Pentachloride (PCl₅) | Heating the solid mixture or in a high-boiling inert solvent. | Effective for a wide range of sulfonic acids. | Solid byproducts (POCl₃) can complicate purification. |

Alternative and Emerging Synthetic Routes for Aryl Sulfonyl Chlorides

Beyond traditional methods, several alternative and modern synthetic strategies are emerging for the preparation of aryl sulfonyl chlorides, offering potential advantages in terms of efficiency, safety, and environmental impact.

Oxidative Chlorination of Thiol Precursors

The oxidative chlorination of the corresponding thiol, 5-chloro-6-ethoxynaphthalene-2-thiol, presents a valuable alternative route to the target sulfonyl chloride. This transformation can be achieved using various oxidizing agents in the presence of a chloride source. organic-chemistry.org This method is particularly useful when the thiol precursor is more accessible than the corresponding sulfonic acid.

A variety of reagents have been developed for this purpose, including N-chlorosuccinimide (NCS), sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), and systems like hydrogen peroxide with thionyl chloride. organic-chemistry.orgresearchgate.net These methods often proceed under mild conditions and can tolerate a range of functional groups. lookchem.com

Examples of Reagents for Oxidative Chlorination of Thiols:

| Reagent System | Key Features | Reference |

| N-Chlorosuccinimide (NCS)/HCl | Mild conditions, good yields. organic-chemistry.org | organic-chemistry.org |

| NaDCC·2H₂O | Environmentally friendly, can be performed in sustainable solvents. researchgate.net | researchgate.net |

| H₂O₂/SOCl₂ | Highly reactive, very short reaction times. organic-chemistry.org | organic-chemistry.org |

| K-PHI Photocatalyst/HCl/O₂ | Chromoselective synthesis using light, environmentally benign. nih.gov | nih.gov |

Automated and Continuous Flow Synthesis Optimization for Enhanced Production

Modern manufacturing techniques, such as automated and continuous flow synthesis, are being increasingly applied to the production of chemical intermediates, including aryl sulfonyl chlorides. nih.gov These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, higher yields, and reduced waste. rsc.org

In a continuous flow setup for the synthesis of this compound, reagents would be continuously pumped and mixed in a microreactor or a series of continuous stirred-tank reactors (CSTRs). nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation. mdpi.com This approach is particularly beneficial for highly exothermic reactions like chlorosulfonation, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways. nih.gov

Regioselective Synthesis Strategies for Highly Substituted Naphthalene Systems

The synthesis of a specific polysubstituted naphthalene isomer like this compound requires precise control over the regioselectivity of the functionalization steps. The directing effects of the substituents already present on the naphthalene ring play a crucial role. researchgate.net

In the case of the target molecule, the synthesis would likely start from a pre-functionalized naphthalene derivative. For instance, starting with 2-ethoxynaphthalene, subsequent chlorination and sulfonation steps would need to be carefully controlled to achieve the desired 5-chloro and 2-sulfonyl chloride substitution pattern. The ethoxy group is an activating, ortho-para director, while the chloro group is a deactivating, ortho-para director. Understanding the interplay of these electronic and steric effects is key to designing a successful synthetic route. nih.gov

Strategies to control regioselectivity include the use of directing groups, blocking groups, and the careful choice of reaction conditions (temperature, solvent, catalyst). nih.gov For example, Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) has shown that the choice of solvent can dramatically influence the position of substitution. orgsyn.org While direct C-H functionalization methods are advancing rapidly, the synthesis of highly substituted naphthalenes often relies on classical electrophilic aromatic substitution reactions where controlling the regioselectivity remains a significant challenge. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 5 Chloro 6 Ethoxynaphthalene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. These reactions are fundamental to the derivatization of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride.

The most common reactions of sulfonyl chlorides involve the displacement of the chloride ion by nucleophiles such as amines and alcohols. wikipedia.org These reactions are the cornerstone for the synthesis of sulfonamides and sulfonate esters, respectively, which are functional groups present in a wide range of biologically active compounds and materials. ucl.ac.ukanshulchemicals.com

The reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. ekb.eg Similarly, reaction with alcohols or phenols in the presence of a base (to neutralize the HCl byproduct) affords sulfonate esters. organic-chemistry.orgyoutube.com The general schemes for these reactions are highly reliable and broadly applicable. ucl.ac.uknih.gov

Below is a table illustrating the expected products from the reaction of this compound with a selection of representative nucleophiles.

| Nucleophile | Reagent Name | Product Class | Product Name |

| NH₃ | Ammonia | Primary Sulfonamide | 5-Chloro-6-ethoxynaphthalene-2-sulfonamide |

| CH₃NH₂ | Methylamine | Secondary Sulfonamide | 5-Chloro-6-ethoxy-N-methylnaphthalene-2-sulfonamide |

| (CH₃)₂NH | Dimethylamine | Tertiary Sulfonamide | 5-Chloro-6-ethoxy-N,N-dimethylnaphthalene-2-sulfonamide |

| CH₃OH | Methanol | Sulfonate Ester | Methyl 5-chloro-6-ethoxynaphthalene-2-sulfonate |

| C₆H₅OH | Phenol | Sulfonate Ester | Phenyl 5-chloro-6-ethoxynaphthalene-2-sulfonate |

Specific kinetic and thermodynamic data for the derivatization of this compound are not extensively documented in publicly accessible literature. However, the mechanism of nucleophilic substitution at the sulfonyl group is generally understood to proceed through a pathway analogous to nucleophilic acyl substitution, though debate continues on whether it is a concerted process or involves a short-lived, high-energy intermediate. researchgate.net

The reaction mechanism for the sulfonylation of alcohols and phenols can be influenced by the reaction conditions, such as the presence of a base like pyridine. researchgate.net The reaction rate is dependent on several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles react faster.

Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the sulfonyl chloride group can slow the reaction rate.

Solvent: Polar solvents can facilitate the reaction by stabilizing charged intermediates or transition states.

Thermodynamically, the formation of sulfonamides and sulfonate esters is generally favorable. The reactions result in the formation of a stable sulfonamide or sulfonate linkage and the liberation of hydrogen chloride, which is typically scavenged by a base, driving the reaction to completion.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Nucleus

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. khanacademy.orgmasterorganicchemistry.com The naphthalene ring system is generally more reactive than benzene (B151609) towards electrophiles. libretexts.org However, the reactivity and regioselectivity of substitution on the this compound nucleus are controlled by the combined electronic and steric effects of the existing substituents.

The position of an incoming electrophile is directed by the substituents already present on the naphthalene ring. nih.gov Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate for α-attack is better stabilized by resonance. onlineorganicchemistrytutor.comstackexchange.comwordpress.com

In this compound, the directing effects of the three substituents must be considered:

-Cl (at C5): An ortho-, para-director and a deactivator. It directs incoming electrophiles to positions C4 and C6.

-OC₂H₅ (at C6): A strong ortho-, para-director and an activator. It directs incoming electrophiles to positions C5 and C7.

-SO₂Cl (at C2): A strong meta-director and a strong deactivator. It directs incoming electrophiles to positions C4 and C7.

The directing effects of the substituents are summarized below:

| Substituent Group | Position | Type | Directing Influence |

| -Cl | C5 | Deactivating, Ortho-, Para-Director | C4, C6 |

| -OC₂H₅ | C6 | Activating, Ortho-, Para-Director | C5, C7 |

| -SO₂Cl | C2 | Deactivating, Meta-Director | C4, C7 |

Considering the combined influences:

Position C4: Favored by both the chloro group (para) and the sulfonyl chloride group (meta).

Position C7: Favored by both the ethoxy group (ortho) and the sulfonyl chloride group (meta).

Position C6: Directed by the chloro group (ortho), but this position is already occupied by the ethoxy group.

Position C5: Directed by the ethoxy group (ortho), but this position is already occupied by the chloro group.

The powerful activating and ortho-directing effect of the ethoxy group at C6 makes position C7 a highly probable site for electrophilic attack. The C4 position is also a likely candidate, being directed by two groups. The final outcome would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions, including steric factors.

The sulfonyl chloride group (-SO₂Cl) is a potent deactivating group for electrophilic aromatic substitution. libretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the naphthalene ring system. This makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles.

Conversely, the ethoxy group (-OC₂H₅) is a strong activating group. It donates electron density to the ring through resonance, increasing its nucleophilicity. The chloro group (-Cl) is deactivating due to its inductive electron withdrawal but can donate electron density via resonance.

Radical Reactions Involving the Sulfonyl Chloride Group

Aryl sulfonyl chlorides can participate in radical reactions, typically initiated by light, heat, or a radical initiator. magtech.com.cn The relatively weak sulfur-chlorine bond can undergo homolytic cleavage to generate an aryl sulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). nih.gov

For this compound, this would lead to the formation of the 5-chloro-6-ethoxynaphthalene-2-sulfonyl radical. This radical species can then engage in various subsequent reactions, such as:

Addition to Alkenes and Alkynes: The sulfonyl radical can add across double or triple bonds, leading to the formation of new carbon-sulfur bonds. This is a key step in certain types of polymer synthesis and organic functionalization reactions. acs.org

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule.

Desulfonylation: Under certain conditions, particularly at high temperatures or under photolysis, the sulfonyl radical can lose sulfur dioxide (SO₂) to generate an aryl radical. This aryl radical can then undergo further reactions. acs.org

These radical pathways offer alternative synthetic routes for modifying the molecule that are distinct from the more common ionic reactions.

Pathways for Sulfonyl Radical Generation

Specific studies outlining the pathways for the generation of the 5-chloro-6-ethoxynaphthalen-2-ylsulfonyl radical from its corresponding sulfonyl chloride precursor have not been identified in a review of current literature.

Cascade Reactions and Cyclizations Initiated by Sulfonyl Radicals

There is a lack of specific published examples or detailed mechanistic studies on cascade reactions or cyclizations initiated by the sulfonyl radical derived from this compound.

Interactions with Organometallic Reagents and Catalytic Systems

The reactivity of this compound with various organometallic reagents and its participation in metal-catalyzed transformations is not well-documented in available research.

Reactions with Organozinc and Organolithium Compounds

Specific research detailing the outcomes and mechanisms of reactions between this compound and organozinc or organolithium compounds could not be located.

Metal-Catalyzed Transformations (e.g., Palladium, Iridium)

No specific studies detailing the use of this compound in palladium or iridium-catalyzed transformations have been found in the surveyed literature.

Advanced Applications in Chemical Research and Synthesis

Utilization as a Versatile Derivatization Reagent in Advanced Analytical Chemistry

The primary role of naphthalene (B1677914) sulfonyl chlorides in analytical chemistry is to serve as derivatizing agents. Derivatization is the process of chemically modifying an analyte to enhance its detectability for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). sdiarticle4.com The 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride molecule is ideally suited for this purpose due to the highly reactive sulfonyl chloride (-SO₂Cl) group.

Pre-Column Derivatization Strategies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the chromatography system. The sulfonyl chloride group readily reacts with nucleophilic functional groups, such as primary and secondary amines, phenols, and thiols, under mild alkaline conditions to form stable sulfonamides, sulfonates, and thioesters, respectively. nih.govnih.gov

This process is particularly useful for analytes that lack a strong chromophore or fluorophore, making them difficult to detect with standard UV-Visible or fluorescence detectors. By attaching the naphthalene moiety of this compound to the target analyte, the resulting derivative gains the strong UV-absorbing and fluorescent properties of the naphthalene ring system. This significantly lowers the limit of detection (LOD). nih.gov For instance, the use of a similar reagent, 2-naphthalenesulfonyl chloride, for the analysis of the non-chromophoric drug tobramycin (B1681333) resulted in a highly sensitive method with a wide linear range. researchgate.net Another well-known analogue, Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), is routinely used to label amino acids and phenols, enabling their detection at very low concentrations. nih.govsigmaaldrich.com

The derivatization procedure enhances not only detectability but also the chromatographic behavior of polar analytes on reverse-phase HPLC columns, leading to improved peak shape and resolution.

Table 1: Comparison of Naphthalene-Based Sulfonyl Chloride Derivatization Reagents

| Reagent Name | Common Acronym | Reactive Group | Target Analytes | Primary Detection Enhancement |

|---|---|---|---|---|

| This compound | - | Sulfonyl chloride | Primary/secondary amines, phenols, thiols | UV absorption, Fluorescence, Mass Ionization |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Sulfonyl chloride | Primary/secondary amines, phenols | Fluorescence, Mass Ionization |

| 2-Naphthalenesulfonyl chloride | NSCl | Sulfonyl chloride | Primary/secondary amines | Fluorescence |

Enhancement of Mass Spectrometric Detection Sensitivity and Fragmentation Control

In LC-MS, derivatization serves to improve the ionization efficiency of analytes, which is a critical factor for achieving high sensitivity. chromatographyonline.com Analytes that are difficult to ionize via electrospray ionization (ESI) can be tagged with a reagent like this compound. The naphthalene group can promote protonation or the formation of adducts, leading to a much stronger signal in the mass spectrometer. Chemical derivatization has been shown to increase sensitivity by up to 1000 times for certain compounds. researchgate.net

Furthermore, the derivatizing tag can direct the fragmentation of the molecule in the mass spectrometer (MS/MS analysis). Upon collision-induced dissociation (CID), derivatives of naphthalene sulfonyl chlorides often produce a characteristic product ion corresponding to the naphthalene sulfonyl moiety. researchgate.net This predictable fragmentation is highly advantageous for developing selective and sensitive quantitative methods, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect specific parent-to-fragment ion transitions. This control over fragmentation minimizes background noise and enhances the specificity of the analysis. nih.gov For example, a novel derivatization reagent, 1,2-dimethylimidazole-5-sulfonyl chloride, was developed specifically for its ability to generate analyte-specific fragments, thereby improving method specificity in LC-MS/MS. researchgate.net

Building Block for Complex Polycyclic Aromatic Hydrocarbon Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that are the focus of intense research in materials science and organic chemistry due to their unique electronic and optical properties. researchgate.net Functionalized naphthalenes are critical starting materials, or "building blocks," for the synthesis of larger, more complex PAH systems. nih.gov

Synthesis of Novel Functionalized Naphthalene Scaffolds

This compound is a trifunctionalized naphthalene scaffold, offering multiple reaction sites for synthetic chemists to build upon. The chloro, ethoxy, and sulfonyl chloride groups can be selectively modified to construct more elaborate structures.

The Chloro Group: This is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the fusion of additional aromatic rings or the attachment of various functional side chains. acs.org

The Sulfonyl Chloride Group: This group can be transformed into other functionalities. For example, it can be reduced to a thiol or converted into a sulfone or sulfonamide. These transformations open up different synthetic pathways for extending the PAH framework.

The Ethoxy Group: This group modifies the electronic properties and solubility of the naphthalene core and any subsequent PAHs derived from it. It can also be cleaved to reveal a hydroxyl group, providing another point for functionalization.

This multi-handle approach allows for a modular and convergent synthesis of complex PAHs, where different fragments can be prepared separately and then combined. rsc.org

Table 2: Potential Synthetic Transformations for PAH Synthesis

| Functional Group | Example Reaction | Purpose in PAH Synthesis |

|---|---|---|

| -Cl (Chloro) | Suzuki Cross-Coupling | Extend π-conjugation by adding new aryl groups. |

| -Cl (Chloro) | Sonogashira Coupling | Introduce alkynyl groups for cyclization reactions. |

| -SO₂Cl (Sulfonyl Chloride) | Reduction to Thiol (-SH) | Create precursors for sulfur-containing PAHs (thiophenes). |

| -SO₂Cl (Sulfonyl Chloride) | Substitution with Amines | Form sulfonamides for property tuning or further reaction. |

Role in Constructing Supramolecular Architectures and Molecular Cages

Supramolecular chemistry involves the design and synthesis of large, complex assemblies from smaller molecular components held together by non-covalent interactions. Molecular cages are three-dimensional structures with internal cavities capable of encapsulating smaller guest molecules. researchgate.net The construction of these architectures requires building blocks with well-defined shapes, rigidity, and specific points of connection. nih.gov

Rigid aromatic panels are a common feature of molecular cages and other supramolecular structures. Naphthalene diimides (NDIs) and perylene (B46583) diimides (PDIs), for example, are widely used for their predictable self-assembly and electronic properties. researchgate.netnih.gov After suitable modification, the rigid naphthalene core of this compound could serve as a panel or strut in a larger supramolecular assembly. By converting the functional groups into reactive sites for covalent bond formation (e.g., converting the sulfonyl chloride to an amine and the chloro group to a boronic ester), the molecule could be used as a triangular or linear building block to construct complex, cage-like structures. acs.orgnih.gov

Precursor in Materials Science Research (Non-Biomaterial Focus)

The development of new organic materials for electronics is a major focus of modern materials science. PAHs and their derivatives are prominent candidates for use as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edunih.gov

The electronic properties of these materials, such as their charge-carrier mobility and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are highly dependent on their molecular structure. nih.gov The substituents on the aromatic core play a crucial role in "tuning" these properties.

Derivatives synthesized from this compound would incorporate electron-donating (ethoxy) and electron-withdrawing (chloro and sulfonyl-derived groups) functionalities. This push-pull electronic character can be used to engineer the band gap of the resulting material. Furthermore, the substituents influence the solid-state packing of the molecules, which is critical for efficient charge transport in thin films. nih.gov The versatility of the functional groups allows for the synthesis of a wide range of naphthalene-based materials, each with potentially unique and desirable electronic and optical properties for advanced material applications. gatech.eduacs.org

Synthesis of Advanced Polymeric Structures and Frameworks

The reactive nature of the sulfonyl chloride group makes this compound a compelling monomer or initiator for creating advanced polymeric materials. Arylsulfonyl chlorides are a known class of functional initiators for metal-catalyzed living radical polymerizations (LRP), a process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu The mechanism involves the metal-catalyzed reduction of the sulfonyl chloride to a sulfonyl radical, which is typically faster than the subsequent propagation steps, a key requirement for controlled polymerization. cmu.edu

While specific studies employing this compound in this capacity are not prevalent, its structural similarity to other effective arylsulfonyl chloride initiators suggests its potential utility in this area. cmu.edu

Furthermore, this compound is a candidate for incorporation into porous organic polymers (POPs) and covalent organic frameworks (COFs). rsc.orgrsc.org These materials are characterized by their high surface areas, tunable porosities, and exceptional stability. rsc.org The synthesis of POPs and COFs often involves the reaction of multifunctional monomers to create a rigid, extended network. mdpi.com this compound could be reacted with polyfunctional amines to form a stable, porous polysulfonamide network. The properties of such a framework, including pore size, surface area, and functionality, would be influenced by the specific naphthalene core of the monomer. Sulfonated COFs have demonstrated utility in applications such as proton conduction and selective molecular encapsulation. rsc.orgnih.gov

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Synthetic Role of Compound | Potential Properties & Applications |

| Linear Polymers | Initiator for Living Radical Polymerization (LRP) | Controlled molecular weight polymers, functional end-groups for block copolymers. |

| Porous Organic Polymers (POPs) | Monomer (via reaction with polyamines) | High surface area materials for gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.com |

| Covalent Organic Frameworks (COFs) | Monomer (via reaction with polyamines) | Crystalline, porous materials for proton exchange membranes, sensing, and electronics. nih.govresearchgate.net |

Development of Novel Organic Electronic Materials and Dyes

The naphthalene core is a well-established chromophore and a fundamental building block in the field of organic electronics and fluorescent dyes. nih.gov Naphthalene derivatives are prized for their photophysical properties, including high quantum yields and excellent photostability, which stem from their rigid, planar, and extensively π-conjugated structure. nih.gov They are frequently used in the construction of organic electronic devices and as fluorescent probes. nih.gov

The sulfonyl chloride group of this compound serves as a versatile synthetic handle to access a wide range of naphthalene-based functional materials. Reaction with primary or secondary amines readily yields sulfonamides. This reaction is a cornerstone in medicinal chemistry and materials science for creating complex molecules with tailored properties. sigmaaldrich.com The resulting naphthalene sulfonamides often exhibit strong fluorescence. For instance, derivatives of naphthalimide containing sulfonamide groups have been synthesized and evaluated as fluorescent probes for tumor imaging. nih.govmdpi.com The electronic properties of the naphthalene core can be finely tuned by the nature of the amine coupled to the sulfonyl group, allowing for the rational design of dyes with specific absorption and emission characteristics.

In the realm of organic electronics, naphthalene diimides (NDIs) are noted for their photophysical characteristics and redox behavior, making them excellent candidates for various applications, including organic field-effect transistors. acs.org While not a diimide itself, this compound can be used to synthesize precursor molecules that are later incorporated into larger π-conjugated systems suitable for electronic applications. nih.gov

Table 2: Photophysical Properties of Related Naphthalene-Based Compounds

| Compound Class | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Application Highlight | Reference |

| Naphthalene Diimide-Peptide | ~365 nm | ~389 nm (in aqueous media) | Self-assembly into fluorescent aggregates. | acs.org |

| Naphthalene-bridged Disilanes | UV region | ~407 nm (excimer emission) | Potential for light-emitting devices. | nih.gov |

| Sulfonamide-Naphthalimides | Not specified | Green fluorescence | Bioimaging in tumor cells. | nih.govmdpi.com |

Computational and Theoretical Studies on 5 Chloro 6 Ethoxynaphthalene 2 Sulfonyl Chloride and Analogs

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For a molecule like 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride, these calculations can predict its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For analogous naphthalene (B1677914) derivatives, the HOMO is typically a π-orbital delocalized across the naphthalene ring system. The presence of the electron-donating ethoxy group (-OEt) at the 6-position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro (-Cl) and sulfonyl chloride (-SO₂Cl) groups will lower the energy of the LUMO, rendering the molecule more susceptible to nucleophilic attack. The LUMO is anticipated to have significant contributions from the sulfonyl chloride moiety, particularly the S-Cl bond, and the carbon atoms of the naphthalene ring attached to the electron-withdrawing groups. The HOMO-LUMO energy gap is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. In a study on naphthalene, the HOMO-LUMO gap was calculated to be 4.75 eV using DFT. samipubco.com Substituents significantly alter this value.

Table 1: Representative Frontier Molecular Orbital Energies for Naphthalene and Substituted Analogs (Theoretical Data)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 1-Naphthol | DFT | -5.80 | -1.25 | 4.55 |

| 2-Naphthalenethiol (B184263) | B3LYP | -6.21 | -1.78 | 4.43 |

This table presents theoretical data for analogous compounds to illustrate expected trends.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show a high negative potential (typically colored red) around the oxygen atoms of the ethoxy and sulfonyl groups, indicating these as likely sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, the sulfur atom of the sulfonyl chloride group, marking it as a primary site for nucleophilic attack. The chlorine atom attached to the sulfur will also contribute to the electrophilicity of the sulfur center. The naphthalene ring itself will exhibit a complex potential surface, with the electron-donating ethoxy group increasing the negative potential in its vicinity and the chloro and sulfonyl chloride groups decreasing it.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are crucial for understanding their physical properties and biological activity.

Computational Studies of Steric and Electronic Effects

The conformation of this compound is influenced by the interplay of steric and electronic effects of its substituents. The naphthalene core is largely planar, but the substituents can rotate around their single bonds. The sulfonyl chloride group at the 2-position and the ethoxy group at the 6-position are likely to be the most conformationally flexible. The orientation of the S-Cl bond relative to the naphthalene ring will be a key conformational feature. Studies on sterically hindered 1,8-disubstituted naphthalenes have shown that bulky substituents can cause significant distortion of the naphthalene ring from planarity. researchgate.net While the 5-chloro and 6-ethoxy substituents are not in such a sterically demanding relationship, their interaction with the adjacent sulfonyl chloride group could influence the preferred rotational conformers. The ethoxy group, with its ethyl chain, can adopt various conformations, which would be explored in a computational conformational search to identify the global energy minimum.

Modeling of Non-Covalent Interactions (e.g., π-π stacking, C–H⋯O bonds)

In the solid state and in solution, molecules of this compound would be expected to engage in various non-covalent interactions. Given the large aromatic surface of the naphthalene core, π-π stacking is a highly probable intermolecular interaction. nih.govnih.gov Computational models of naphthalene dimers show that parallel-displaced and T-shaped arrangements are energetically favorable. nih.gov The substituents on the naphthalene ring will modulate these interactions. The polar C-Cl, S-O, and C-O bonds can participate in dipole-dipole interactions. Furthermore, the oxygen atoms of the ethoxy and sulfonyl groups can act as hydrogen bond acceptors, forming C–H⋯O bonds with neighboring molecules. These interactions play a critical role in the crystal packing and physical properties of the compound. Symmetry-adapted perturbation theory (SAPT) calculations on analogous systems like the 2-naphthalenethiol dimer have shown that dispersion forces are the dominant attractive component in π-stacking interactions. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For this compound, a key reaction is the nucleophilic substitution at the sulfonyl sulfur, for example, in solvolysis or in the formation of sulfonamides.

Studies on the solvolysis of analogous arenesulfonyl and naphthalenesulfonyl chlorides suggest that the reaction mechanism can vary from a concerted Sₙ2-like pathway to a stepwise process, depending on the solvent and the electronic nature of the substituents. researchgate.net For a typical Sₙ2 mechanism, a nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving chloride ion are in axial positions. Computational studies can model this transition state, calculate its energy (the activation barrier), and thus predict the reaction rate. For 5-dimethylamino-naphthalene-1-sulfonyl chloride, kinetic studies support an Sₙ2 reaction pathway. researchgate.net Given the electronic nature of the substituents in this compound, a similar Sₙ2-like mechanism is plausible for its reactions with nucleophiles.

Structure-Reactivity Relationship Predictions and Rational Design

Due to a lack of direct computational and theoretical studies on this compound, this section will focus on predicting its structure-reactivity relationships based on established principles observed in analogous aromatic sulfonyl chlorides. The rational design of new derivatives with modified reactivity can be guided by understanding the electronic effects of the substituents on the naphthalene core.

The reactivity of aromatic sulfonyl chlorides in nucleophilic substitution reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction mechanism, whether it proceeds through a concerted SN2-like pathway or a stepwise addition-elimination mechanism, is influenced by the electron density at the sulfur atom of the sulfonyl chloride group. Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus reduce the reaction rate.

This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values), while a negative ρ value signifies acceleration by electron-donating groups (negative σ values). For nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, such as the chloride-chloride exchange reaction, a positive ρ-value of +2.02 has been determined. This confirms that electron-attracting substituents enhance the reactivity of the sulfonyl chloride group.

In the case of this compound, we have two substituents on the naphthalene ring: a chloro group at the 5-position and an ethoxy group at the 6-position. To predict their combined effect on the reactivity of the 2-sulfonyl chloride group, we can analyze their individual electronic properties, which are a combination of inductive and resonance effects.

Chloro Group: The chlorine atom is an electron-withdrawing group primarily through its inductive effect (σI > 0). It also has a weak electron-donating resonance effect (σR < 0), but the inductive effect is generally dominant.

Ethoxy Group: The ethoxy group is an electron-donating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its strong electron-donating resonance effect (due to the lone pairs on the oxygen) is dominant.

The net effect of these substituents on the electrophilicity of the sulfonyl sulfur atom will depend on their positions relative to the sulfonyl chloride group and their ability to delocalize charge. The chloro group at the 5-position will primarily exert an electron-withdrawing inductive effect, which is expected to increase the reactivity of the sulfonyl chloride. The ethoxy group at the 6-position will have a more complex influence, with its electron-donating resonance effect potentially counteracting the inductive withdrawal.

For a qualitative prediction, we can use Hammett constants derived from benzene (B151609) systems as an approximation.

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

|---|---|---|

| Chloro (Cl) | 0.37 | 0.23 |

¹The values for ethoxy are expected to be very similar to methoxy.

Rational Design of Analogs

The understanding of these structure-reactivity relationships allows for the rational design of analogs of this compound with tailored reactivity. For example, if higher reactivity is desired for a particular synthetic application, one could make the following modifications:

Replace the ethoxy group with an electron-withdrawing group: Substituting the electron-donating ethoxy group with a group like a nitro (NO₂) or cyano (CN) group would significantly increase the electrophilicity of the sulfonyl center and enhance its reactivity.

Introduce additional electron-withdrawing groups: Adding more chloro or other halogen atoms to the naphthalene ring would further increase the reactivity.

Conversely, if a less reactive, more selective reagent is needed, one could:

Replace the chloro group with an electron-donating group: Swapping the chlorine for an alkyl or another alkoxy group would decrease the electrophilicity of the sulfonyl chloride.

Introduce additional electron-donating groups: Adding more alkoxy or amino groups to the ring would further temper the reactivity.

Table 2: Predicted Relative Reactivity of this compound Analogs

| Compound | Substituent at Position 5 | Substituent at Position 6 | Expected Electronic Effect | Predicted Relative Reactivity |

|---|---|---|---|---|

| Naphthalene-2-sulfonyl chloride | H | H | Reference | Baseline |

| 5-Chloronaphthalene-2-sulfonyl chloride | Cl | H | Electron-withdrawing | Higher |

| 6-Ethoxynaphthalene-2-sulfonyl chloride | H | OEt | Electron-donating | Lower |

| This compound | Cl | OEt | Competing effects | Intermediate |

| 5-Chloro-6-nitronaphthalene-2-sulfonyl chloride | Cl | NO₂ | Strongly electron-withdrawing | Much Higher |

These predictions, based on fundamental principles of physical organic chemistry, provide a framework for the rational design of novel sulfonylating agents derived from the this compound scaffold. Quantitative predictions would necessitate dedicated computational studies, such as Density Functional Theory (DFT) calculations, to determine the precise electronic structure and reaction energetics for this specific system. Such studies could provide valuable insights for the development of new reagents with fine-tuned reactivity for various applications in organic synthesis and medicinal chemistry.

Sophisticated Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No peer-reviewed studies containing ¹H or ¹³C NMR data for 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride could be located. Such data would be critical for confirming the compound's structure by providing information on the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Constants

Detailed research findings, including specific chemical shifts (δ) and coupling constants (J), are not available. For a definitive structural analysis, a data table presenting these values would be necessary, but no source provides this information.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Similarly, there is no published research detailing the use of advanced 2D NMR techniques to analyze this compound. These experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecule's atomic framework. Without experimental data, a discussion of its specific correlations is not possible.

High-Performance Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

While the molecular weight of 305.18 g/mol is known, detailed mass spectrometry studies, which are crucial for confirming this mass and understanding the compound's fragmentation patterns, are absent from the scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No studies employing ESI-MS to analyze this compound have been published. This technique would be valuable for determining the accurate mass and isotopic pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Information regarding the use of GC-MS for the purity assessment or isomeric analysis of this compound is not available.

Negative and Positive Chemical Ionization Mass Spectrometry (NCI-MS, PCI-MS)

There are no documented applications of NCI-MS or PCI-MS for the analysis of this compound. These techniques could provide further structural information and insight into its ionization behavior.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of a naphthalenesulfonyl chloride derivative is expected to exhibit several key absorption bands. For the parent compound, 2-naphthalenesulfonyl chloride, characteristic spectra are available and serve as a reference. nist.gov The sulfonyl chloride (-SO₂Cl) group will produce strong asymmetric and symmetric stretching vibrations, typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of the naphthalene (B1677914) ring will be evidenced by C-H stretching vibrations of the aromatic ring protons (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (in the 1600-1400 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. The chloro (C-Cl) and ethoxy (C-O-C) substituents on the naphthalene ring of "this compound" would also present characteristic absorption bands. The C-Cl stretch is typically observed in the 800-600 cm⁻¹ range, though it can be weak. The ethoxy group would show C-O stretching vibrations around 1250-1000 cm⁻¹ and C-H stretching of the ethyl group in the 3000-2850 cm⁻¹ range.

Table 1: Expected FT-IR and Raman Vibrational Modes for this compound (based on analogs)

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H (ethoxy) | Stretching | 3000-2850 | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1400 | 1600-1400 (often strong) |

| -SO₂Cl | Asymmetric S=O Stretch | 1375-1350 (strong) | Weak or inactive |

| -SO₂Cl | Symmetric S=O Stretch | 1180-1160 (strong) | Strong |

| C-O (ethoxy) | Stretching | 1250-1000 | Observable |

| C-S | Stretching | 800-650 | Observable |

| C-Cl | Stretching | 800-600 | Observable |

Electronic Absorption and Emission Spectroscopy for Optical Properties (non-biological applications)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and optical properties of a compound.

UV-Visible Absorption Spectroscopy: The UV-Visible spectrum of "this compound" is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene and its derivatives typically exhibit multiple absorption bands in the ultraviolet region. uobabylon.edu.iq The introduction of substituents such as chloro and ethoxy groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). nist.gov An ethoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption bands, while the effect of a chloro group is more complex. A study on naphthalene sulfonyl chloride shows absorption peaks that can be attributed to electronic transitions within the naphthalene ring. researchgate.netresearchgate.net For "this compound," one would anticipate a complex spectrum with contributions from the substituted naphthalene system.

Fluorescence Spectroscopy: Many naphthalene derivatives are known to be fluorescent, and their emission properties are often sensitive to the nature and position of substituents as well as the solvent environment. researchgate.netnih.gov The introduction of donor and acceptor groups to the naphthalene ring can significantly enhance fluorescence through an intramolecular charge transfer (ICT) mechanism. researchgate.net The ethoxy group (donor) and the sulfonyl chloride group (acceptor) in "this compound" may lead to interesting fluorescence properties. The fluorescence emission spectrum would likely show a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum. The quantum yield and lifetime of the fluorescence would be key parameters in characterizing its optical properties for potential applications in materials science. acs.orgmdpi.com

Table 2: Predicted Electronic Spectroscopic Properties for this compound (based on analogs)

| Property | Expected Observation | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λmax) | Multiple bands in the UV region (likely 220-350 nm) | Naphthalene chromophore, chloro, and ethoxy substituents |

| Molar Absorptivity (ε) | High values typical for aromatic systems | Substituent effects on transition probabilities |

| Fluorescence Emission | Potential for fluorescence in the UV or visible range | Intramolecular charge transfer character, solvent polarity |

| Stokes Shift | Emission maximum at a longer wavelength than absorption maximum | Relaxation of the excited state |

| Quantum Yield | Variable, dependent on substituent effects and environment | Non-radiative decay pathways |

X-Ray Crystallography for Solid-State Structure Determination (if available for analogs)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" is not publicly available, the analysis of crystal structures of analogous compounds, such as (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, provides valuable insights into the likely solid-state conformation. researchgate.net

Emerging Research Directions and Future Prospects for 5 Chloro 6 Ethoxynaphthalene 2 Sulfonyl Chloride Chemistry

Development of Novel Catalytic Transformations Involving Sulfonyl Chlorides

Recent years have witnessed a surge in the development of catalytic methods that utilize sulfonyl chlorides as key reactants. These transformations offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and greater functional group tolerance.

One promising avenue of research is the use of photocatalysis . Visible-light-mediated reactions, for instance, have been employed to generate sulfonyl radicals from sulfonyl chlorides. These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the coupling of sulfonyl chlorides with alkenes to form β-chlorosulfones and dienyl sulfones has been successfully demonstrated using copper catalysis. researchgate.net This type of transformation, when applied to 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride, could open up pathways to novel sulfone-containing naphthalene (B1677914) derivatives.

Another area of intense investigation is the use of transition metal catalysis. While palladium is well-known to catalyze the desulfonylation of arylsulfonyl chlorides, specific ligand systems can promote carbon-sulfur bond formation, enabling the installation of the sulfonyl chloride group. nih.gov Furthermore, copper-catalyzed reactions have been reported for the C5-selective chlorination of 8-amidoquinolines using sulfonyl chlorides as the chlorine source. researchgate.net Such catalytic systems could potentially be adapted for regioselective transformations involving the this compound scaffold.

The development of enantioselective catalytic methods is also a key objective. Chiral catalysts, such as tetrapeptides, have shown promise in mediating enantioselective sulfonylation reactions, offering a route to chiral sulfonate esters. nih.gov Applying such methodologies to reactions involving this compound could lead to the synthesis of enantiomerically enriched compounds with potential applications in medicinal chemistry.

| Catalytic Method | Type of Transformation | Potential Application for this compound |

| Photocatalysis | Generation of sulfonyl radicals | Synthesis of novel sulfone-containing naphthalene derivatives |

| Transition Metal Catalysis (e.g., Copper, Palladium) | C-S bond formation, C-H chlorination | Regioselective functionalization of the naphthalene core |

| Enantioselective Catalysis (e.g., with tetrapeptides) | Asymmetric sulfonylation | Synthesis of chiral naphthalene-based compounds |

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For sulfonyl chlorides, this translates to the development of methods that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.

One sustainable approach involves the in-situ generation of sulfonyl chlorides from thiols, followed by immediate reaction with an amine to form a sulfonamide. This "one-pot" strategy avoids the isolation of the often-unstable sulfonyl chloride intermediate. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant in environmentally friendly solvents like water, ethanol, or glycerol (B35011) has been shown to be an effective and mild method for this transformation. researchgate.netrsc.org

Another green methodology utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.orgresearchgate.net This method is operationally simple and avoids the use of chlorine gas. Furthermore, the byproduct, succinimide, can be recycled back to NCS, enhancing the sustainability of the process. organic-chemistry.org

Photocatalysis, as mentioned earlier, also aligns with the principles of sustainable chemistry by harnessing visible light as a renewable energy source. The use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) for the synthesis of sulfonyl chlorides from arenediazonium salts represents a significant step towards more environmentally benign processes. acs.org This method operates under mild conditions and shows high tolerance for various functional groups. acs.org

| Sustainable Method | Key Reagents/Conditions | Advantages |

| In-situ generation and reaction | Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in green solvents | Mild conditions, avoids isolation of intermediate, environmentally friendly solvents |

| N-chlorosuccinimide (NCS) chlorosulfonation | S-alkylisothiourea salts, NCS | Avoids hazardous reagents, recyclable byproduct |

| Heterogeneous photocatalysis | Potassium poly(heptazine imide), visible light | Metal-free, mild conditions, high functional group tolerance |

Integration into Microfluidic and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, reproducibility, and efficiency. Microfluidic and automated continuous flow technologies offer promising solutions for the scalable production of sulfonyl chlorides.

A continuous manufacturing system for aryl sulfonyl chlorides has been developed, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. nih.govresearchgate.netmdpi.com This automated platform allows for precise control over reaction parameters, leading to improved consistency, reliability, and space-time yield. nih.govresearchgate.net The hazards associated with reagents like chlorosulfonic acid can be effectively managed through careful equipment selection and process monitoring within a closed system. nih.gov

The integration of real-time data from gravimetric balances allows for the implementation of feedback controllers to manage reactor fill levels and pumping performance. nih.govresearchgate.net Such automated systems are not only safer and more efficient but also enable the production of multi-hundred-gram quantities of the desired product. nih.gov The application of these technologies to the synthesis of this compound could significantly streamline its production for research and industrial purposes.

Advanced Materials Applications Beyond Current Scope

While sulfonyl chlorides are primarily known as intermediates in the synthesis of pharmaceuticals and agrochemicals, their reactivity can also be harnessed for the creation of advanced materials with novel properties.

One exciting area is the post-synthetic modification of metal-organic frameworks (MOFs) . MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The functionalization of MOFs can be used to tune their properties. Sulfonyl chlorides can be used as reactive intermediates to introduce sulfonamide functionalities into MOFs. rsc.org For example, amino- or sulfonic acid-containing MOFs can be modified with sulfonyl chlorides to create new materials where the sulfonamide group is attached to the framework. rsc.org This approach, applied to this compound, could lead to the development of novel MOFs with tailored pore environments and functionalities.

The inherent reactivity of the sulfonyl chloride group also makes it a candidate for the development of responsive materials . For instance, polymers incorporating sulfonyl chloride moieties could be designed to react with specific stimuli, leading to changes in their physical or chemical properties. This could be exploited in applications such as chemical sensing or controlled-release systems.

Furthermore, the sulfonamide linkage, readily formed from sulfonyl chlorides, is a powerful functional group in the context of supramolecular chemistry . The directional hydrogen bonding capabilities of sulfonamides can be utilized to direct the self-assembly of molecules into well-defined architectures, potentially leading to the creation of new supramolecular catalysts or functional materials.

Selective Functionalization and Late-Stage Diversification Strategies

In drug discovery and development, the ability to modify complex molecules in the later stages of a synthetic sequence is highly valuable. This "late-stage functionalization" allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

A significant advancement in this area is the development of methods for the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides. nih.govresearchgate.netnih.goviaea.org This transformation, which can be achieved using reagents like pyrylium (B1242799) salts (Pyry-BF4), effectively "reactivates" the stable sulfonamide bond. nih.govresearchgate.netiaea.org The resulting sulfonyl chloride can then be reacted with a wide variety of nucleophiles to generate a diverse library of new sulfonamides, sulfonates, and other sulfur-containing compounds. nih.govresearchgate.net The mild reaction conditions and high chemoselectivity of these methods make them suitable for use on complex, densely functionalized molecules. nih.gov

Another strategy involves the generation of sulfonyl radical intermediates from sulfonamides under photocatalytic conditions. acs.org These radicals can then participate in reactions such as the hydrosulfonylation of alkenes, providing a novel way to diversify sulfonamide-containing molecules. acs.org

These late-stage diversification strategies hold immense potential for the exploration of the chemical space around the this compound scaffold. By first converting it to a primary sulfonamide, a wide range of derivatives could be synthesized, facilitating the optimization of biological activity or material properties.

| Strategy | Key Transformation | Application |

| Late-Stage Sulfonyl Chloride Formation | Primary sulfonamide to sulfonyl chloride | Rapid generation of diverse analogues for SAR studies |

| Photocatalytic Sulfonyl Radical Generation | Sulfonamide to sulfonyl radical | Novel diversification through radical-mediated reactions |

Q & A

Q. What are the recommended methods for synthesizing 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in a laboratory setting?

The synthesis typically involves sulfonation and chlorination of a naphthalene derivative. A common approach is to react 5-chloro-6-ethoxynaphthalene with chlorosulfonic acid under controlled conditions (0–5°C), followed by quenching with thionyl chloride to yield the sulfonyl chloride. Key considerations include:

Q. How can researchers safely handle and store this compound?

This compound is moisture-sensitive and corrosive. Safe practices include:

- Handling : Use nitrile gloves, fume hoods, and sealed reactors to minimize exposure to vapors. Avoid skin contact, as it can cause severe irritation .

- Storage : Keep in amber glass containers under inert gas (argon/nitrogen) at –20°C. Desiccants like silica gel should be added to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and absorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H NMR (CDCl₃) should show distinct aromatic protons (δ 7.5–8.3 ppm) and ethoxy group signals (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .

- Mass spectrometry : ESI-MS typically displays a molecular ion peak at m/z 304.7 [M+H]⁺ .

- Melting point : Pure samples melt between 74–78°C; deviations indicate impurities .

Q. How can purity be assessed for this sulfonyl chloride?

- HPLC : Use a C18 column with UV detection at 254 nm. A retention time of 8.2±0.3 min and >98% peak area indicate high purity .

- Titration : React with excess aniline in dry THF and back-titrate with HCl to quantify unreacted sulfonyl chloride .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions often arise from impurities or tautomerism. Mitigation steps:

- Cross-validation : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

- Deuterium exchange : Identify labile protons (e.g., sulfonic acid impurities) using D₂O shake tests .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and identify likely by-products .

Q. How can reaction conditions be optimized to minimize by-products during nucleophilic substitution?

- Solvent selection : Use anhydrous DMF or THF to stabilize intermediates and reduce hydrolysis .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate substitutions while lowering reaction temperatures (40–60°C) .

- Kinetic monitoring : In-situ IR spectroscopy tracks sulfonyl chloride consumption (peak at 1370 cm⁻¹ for S=O) .

Q. What are the key considerations for computational modeling of its reactivity?

- Basis sets : Higher-level sets (e.g., 6-311+G**) improve accuracy for electron-withdrawing groups like sulfonyl chloride .

- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate reactions in dichloromethane or acetonitrile .

- Transition states : Locate using QST2 or NEB methods to identify energy barriers for hydrolysis or substitution pathways .

Q. How can researchers address discrepancies in thermal stability data?

- DSC/TGA analysis : Measure decomposition onset temperatures under nitrogen. Discrepancies may arise from moisture content; pre-dry samples at 60°C for 24 hours .

- Isothermal studies : Monitor weight loss at 100°C over 48 hours to assess long-term stability. Degradation >5% indicates poor storage conditions .

Methodological Best Practices

- Controlled atmosphere : Perform reactions under nitrogen/argon to prevent oxidation .

- Waste disposal : Neutralize residual sulfonyl chloride with 10% sodium bicarbonate before disposal .

- Documentation : Record reaction parameters (time, temperature, solvent) systematically to troubleshoot inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.